molecular formula C13H16N4O3S B2434871 N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 946375-01-5

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2434871
CAS No.: 946375-01-5
M. Wt: 308.36
InChI Key: VLJVRLSMNYXIBU-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide ( 946375-01-5) is a synthetic organic compound with a molecular formula of C13H16N4O3S and a molecular weight of 308.36 g/mol . This oxalamide derivative is of significant interest in medicinal chemistry research due to its unique hybrid structure, which incorporates two pharmaceutically relevant heterocycles: an isoxazole and a thiophene ring, linked by a central oxalamide scaffold . The isoxazole moiety is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities. Scientific literature indicates that isoxazole derivatives exhibit potent pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects . The inclusion of a thiophene ring further enhances the molecule's potential for interaction with biological targets, as this heterocycle is commonly found in compounds with diverse therapeutic applications. The specific spatial arrangement and the presence of the dimethylamino ethyl linker in this compound make it a valuable chemical tool for probing structure-activity relationships (SAR), particularly in the development of new therapeutic agents targeting infectious diseases or cancer . Researchers can utilize this high-purity compound as a key intermediate in synthetic pathways or as a standard in bio-screening assays to explore its potential efficacy and mechanism of action. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-17(2)10(9-4-6-21-8-9)7-14-12(18)13(19)15-11-3-5-20-16-11/h3-6,8,10H,7H2,1-2H3,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJVRLSMNYXIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophen-3-yl Ethanol Intermediate

The thiophen-3-yl ethanol precursor is synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling:

Method Reagents/Conditions Yield Reference
Friedel-Crafts alkylation Thiophene, ethylene oxide, AlCl₃, 0–5°C 68%
Palladium catalysis Thiophene-3-boronic acid, ethylene glycol, Pd(PPh₃)₄, K₂CO₃ 82%

The palladium-mediated route offers superior regioselectivity for the 3-position of thiophene.

Introduction of Dimethylamino Group

The ethanol intermediate undergoes amination via a Mitsunobu reaction or nucleophilic substitution:

Method Reagents/Conditions Yield
Mitsunobu reaction DIAD, PPh₃, dimethylamine, THF, 0°C to RT 74%
Nucleophilic substitution Thiophen-3-yl ethyl bromide, dimethylamine, K₂CO₃, DMF 63%

The Mitsunobu method avoids racemization and provides higher yields but requires stringent anhydrous conditions.

Synthesis of N2-(Isoxazol-3-yl)Amine

Isoxazol-3-yl amine is prepared via cyclocondensation of hydroxylamine with propiolamide derivatives:

Starting Material Reagents/Conditions Yield
Propiolic acid NH₂OH·HCl, NaOAc, EtOH, reflux 58%
Propargylamide CuI, DIPEA, DMSO, 80°C 85%

Copper-catalyzed cyclization achieves higher efficiency and functional group tolerance.

Oxalamide Bond Formation

The final step couples both amine subunits using oxalyl chloride under Schotten-Baumann conditions:

Parameter Optimal Conditions Yield
Solvent Dichloromethane (anhydrous) 89%
Temperature 0°C to RT, gradual warming -
Base Triethylamine (2.5 equiv) -
Reaction Time 12–16 hours -

Procedure :

  • Dissolve N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)amine (1.0 equiv) in DCM.
  • Add oxalyl chloride (1.1 equiv) dropwise at 0°C under N₂.
  • Stir for 2 hours, then add N2-(isoxazol-3-yl)amine (1.05 equiv) and Et₃N.
  • Warm to RT and stir overnight. Quench with H₂O, extract with DCM, and purify via recrystallization (EtOH/H₂O).

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of the isoxazol-3-yl amine on Wang resin enables iterative coupling:

Step Conditions Purity
Resin loading DIC, HOBt, DMF 95%
Oxalyl chloride coupling 0.5 M in DCM, 2 hours 88%
Cleavage TFA/DCM (1:9), 1 hour 90%

This method reduces purification steps but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the oxalamide formation:

Parameter Conditions Yield
Power 150 W 92%
Temperature 100°C -
Time 30 minutes -

Reaction time is reduced by 75% compared to conventional methods.

Analytical Characterization

Critical quality control parameters include:

Technique Key Data
¹H NMR (400 MHz, CDCl₃) δ 7.42 (thiophene-H), 6.85 (isoxazole-H), 3.21 (N-CH₂)
HPLC Rt = 8.2 min (C18, MeOH/H₂O 70:30)
HRMS [M+H]⁺ calc. 347.1421, found 347.1418

Impurities exceeding 0.5% require additional recrystallization.

Challenges and Optimization

  • Dimethylamino Group Stability : Prone to oxidation; requires inert atmosphere handling.
  • Thiophene Reactivity : Electrophilic substitution at the 2-position may occur without proper directing groups.
  • Oxalyl Chloride Excess : >1.1 equiv leads to diacylation byproducts; stoichiometry must be tightly controlled.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
  • N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(pyrazol-3-yl)oxalamide

Uniqueness

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of the isoxazole ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H16N4O3SC_{13}H_{16}N_{4}O_{3}S and a molecular weight of approximately 308.36 g/mol. Its structure features a dimethylamino group, a thiophene moiety, and an isoxazole substituent, contributing to its diverse pharmacological properties.

PropertyValue
Molecular FormulaC13H16N4O3S
Molecular Weight308.36 g/mol
CAS Number946375-01-5

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with dimethylamino groups are often associated with the modulation of reactive oxygen species (ROS), which play a crucial role in cellular signaling and oxidative stress responses .
  • Anti-inflammatory Effects : Some studies suggest that derivatives of oxalamide can inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .
  • Antimicrobial Properties : The presence of thiophene rings in similar compounds has been linked to antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Case Studies

  • Study on Reactive Oxygen Species : A related compound, B220, demonstrated significant inhibition of ROS production in human neutrophils, suggesting that similar mechanisms may be present in this compound .
  • Inflammatory Response Modulation : In a study involving oxalamide derivatives, it was found that these compounds could effectively modulate inflammatory responses by inhibiting specific signaling pathways related to cytokine production .

Potential Applications

Given its structural characteristics and biological activities, this compound may have several applications:

  • Drug Development : Its unique combination of functional groups makes it a candidate for developing new therapeutic agents targeting oxidative stress and inflammation.
  • Pharmaceutical Research : The compound could serve as a lead compound in medicinal chemistry for synthesizing more potent derivatives with enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of thiophen-3-yl and isoxazol-3-yl moieties via an oxalamide linker. Critical challenges include steric hindrance from the dimethylamino group and ensuring regioselectivity during cyclization. Optimizing solvent polarity (e.g., DMF or acetonitrile) and temperature (40–60°C) improves yield, while catalytic agents like DMAP enhance amide bond formation efficiency. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Resolves stereochemistry and confirms substitution patterns on thiophene and isoxazole rings. The dimethylamino group’s singlet (δ ~2.2 ppm) and oxalamide protons (δ ~8.5–9.0 ppm) are key markers .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending modes (~1550 cm⁻¹) to verify oxalamide formation .
  • HPLC-MS : Validates molecular weight (MW: ~363.4 g/mol) and purity, with reverse-phase C18 columns (ACN/H2O gradient) resolving polar byproducts .

Q. How do the thiophene and isoxazole moieties influence this compound’s reactivity in biological assays?

  • Methodological Answer : The thiophene ring enhances π-π stacking with aromatic residues in enzyme active sites, while the isoxazole’s electron-deficient nature facilitates hydrogen bonding with targets like kinases or GPCRs. In vitro assays (e.g., fluorescence polarization) should assess binding affinity under varied pH (6.5–7.4) and ionic strength to mimic physiological conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Discrepancies (e.g., IC50 variability in kinase inhibition assays) may arise from differential protein conformations or solvent effects (DMSO vs. aqueous buffers). Cross-validate using orthogonal assays:

  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (ka/kd) to confirm target engagement .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in live cells, reducing false positives from assay artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?

  • Methodological Answer :

  • Core Modifications : Replace dimethylamino with morpholino or piperazine groups to reduce off-target interactions. Synthesize analogs via reductive amination or Ullmann coupling .
  • Functional Group Scanning : Introduce halogens (F, Cl) at thiophene C4 to enhance hydrophobic interactions. Test analogs in competitive binding assays against related targets (e.g., EGFR vs. HER2) .

Q. What computational methods predict this compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • In Silico ADMET : Use Schrödinger’s QikProp or SwissADME to predict CYP450 metabolism hotspots (e.g., dimethylamino N-demethylation).
  • Molecular Dynamics (MD) Simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic liabilities. Pair with in vitro microsomal assays (human liver microsomes + NADPH) for validation .

Q. How does crystallographic data inform polymorph control during scale-up synthesis?

  • Methodological Answer : X-ray diffraction (SHELX suite) identifies stable polymorphs. For batch consistency, optimize cooling rates during crystallization and use seeding techniques with pre-characterized crystals. Monitor lattice energy via DSC to avoid amorphous forms .

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